molecular formula C8H13N3O2 B14902901 2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid

2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B14902901
M. Wt: 183.21 g/mol
InChI Key: CUOGLOJOHHLYPU-UHFFFAOYSA-N
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Description

2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the following steps:

  • Preparation of the alkyne and azide precursors.
  • Mixing the precursors in the presence of a copper(I) catalyst.
  • The reaction proceeds at room temperature, forming the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different triazole-based compounds.

    Substitution: The triazole ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-based alcohols or amines.

Scientific Research Applications

2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A similar compound with a different substitution pattern on the triazole ring.

    2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Another triazole derivative with a pyridine core.

Uniqueness

2-(5-Butyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in “click” chemistry reactions makes it a valuable tool in various research applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(5-butyltriazol-1-yl)acetic acid

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-7-5-9-10-11(7)6-8(12)13/h5H,2-4,6H2,1H3,(H,12,13)

InChI Key

CUOGLOJOHHLYPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=NN1CC(=O)O

Origin of Product

United States

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